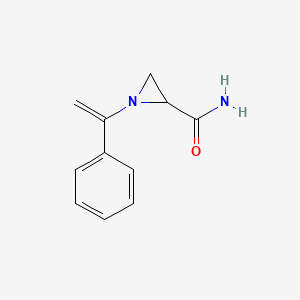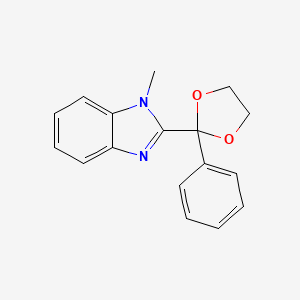
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 1-position and a 2-phenyl-1,3-dioxolan-2-yl substituent at the 2-position, making it a unique and potentially valuable molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite in a mixture of ethanol and water . The reaction is carried out under mild conditions and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, automated synthesis, and the use of more efficient catalysts and solvents to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the benzimidazole ring or the dioxolane moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazole ring or the dioxolane moiety, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Medicinal Chemistry: Benzimidazole derivatives are known for their therapeutic potential, including anticancer, antiviral, antibacterial, and antifungal activities.
Biological Studies: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Applications: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA, RNA, and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: This compound has a methyl group at the 2-position instead of the 1-position, leading to different chemical and biological properties.
1H-Benzimidazole, 2-phenyl-: This compound has a phenyl group at the 2-position, similar to the dioxolane moiety in the target compound.
The uniqueness of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- lies in its specific substitution pattern and the presence of the dioxolane ring, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
76099-38-2 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)17(20-11-12-21-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
QONJFQSMMBSPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3(OCCO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


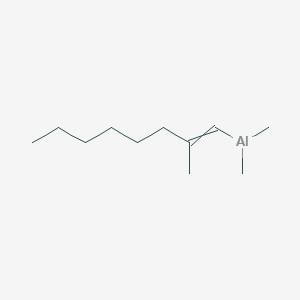
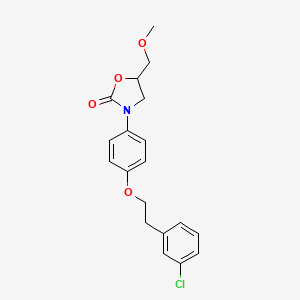
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)




![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
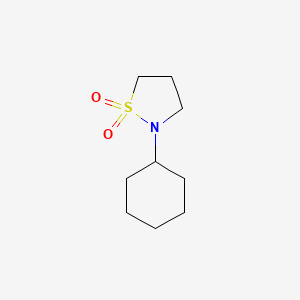

![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
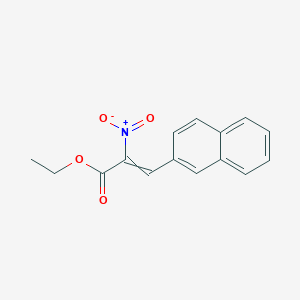
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
